molecular formula C14H18N2O2 B3022394 methyl 6-(diethylamino)-1H-indole-2-carboxylate CAS No. 887359-98-0

methyl 6-(diethylamino)-1H-indole-2-carboxylate

Cat. No.: B3022394
CAS No.: 887359-98-0
M. Wt: 246.3 g/mol
InChI Key: IUCAOEZGGZORQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(diethylamino)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a diethylamino group at the 6-position and a methyl ester group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(diethylamino)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions. For example, 6-bromoindole can be reacted with diethylamine in the presence of a base to yield 6-(diethylamino)indole.

    Esterification: The final step involves the esterification of the indole-2-carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(diethylamino)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the diethylamino group to a primary amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

Methyl 6-(diethylamino)-1H-indole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It may be used in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: The compound can be utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-(diethylamino)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The diethylamino group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets.

Comparison with Similar Compounds

Methyl 6-(diethylamino)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Methyl 6-(dimethylamino)-1H-indole-2-carboxylate: Similar structure but with a dimethylamino group instead of a diethylamino group.

    Methyl 6-(pyrrolidin-1-yl)-1H-indole-2-carboxylate: Contains a pyrrolidinyl group instead of a diethylamino group.

    Methyl 6-(morpholin-4-yl)-1H-indole-2-carboxylate: Contains a morpholinyl group instead of a diethylamino group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physicochemical properties.

Properties

IUPAC Name

methyl 6-(diethylamino)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-4-16(5-2)11-7-6-10-8-13(14(17)18-3)15-12(10)9-11/h6-9,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCAOEZGGZORQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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